

# Application Notes and Protocols: HyNic-PEG2-TCO for Live-Cell Imaging

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## Compound of Interest

Compound Name: HyNic-PEG2-TCO

Cat. No.: B11927406

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## Introduction

The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, enabling the selective labeling of biomolecules in their native environment. This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for toxic catalysts, making it an ideal tool for live-cell imaging.<sup>[1][2][3][4][5]</sup>

The reagent **HyNic-PEG2-TCO** is a versatile tool designed for a two-step "pre-targeting" approach in live-cell imaging. It incorporates three key functional domains:

- **HyNic (6-hydrazinonicotinamide):** While traditionally used as a chelator for radiometals like Technetium-99m in pretargeted radioimmunotherapy and SPECT imaging, in this context, HyNic can serve as a stable, conjugatable linker. It provides a reactive hydrazine moiety for covalent attachment to biomolecules (e.g., antibodies, proteins, or small molecules) that have been modified to contain an aldehyde or ketone.
- **PEG2 (two-unit polyethylene glycol):** This short, hydrophilic spacer enhances the solubility of the conjugate in aqueous media, reduces potential aggregation, and minimizes steric hindrance between the conjugated biomolecule and the reactive TCO group.

- TCO (trans-cyclooctene): As the strained alkene component of the iEDDA reaction, the TCO moiety serves as the reactive handle for "clicking" with a tetrazine-functionalized probe, such as a fluorescent dye. The high ring strain of the TCO enables extremely rapid reaction rates with tetrazines.

This two-step labeling strategy offers significant advantages for live-cell imaging. First, a biomolecule of interest is targeted with a **HyNic-PEG2-TCO** conjugate. After allowing for localization and clearance of any unbound conjugate, a small, cell-permeable tetrazine-fluorophore is introduced. This probe rapidly and covalently attaches to the TCO-tagged biomolecule, enabling precise visualization with high signal-to-noise ratios.

## Data Presentation

### Table 1: Key Parameters of the Tetrazine-TCO Ligation

Parameter	Value	Significance
Second-Order Rate Constant ( $k_2$ )	Up to $10^6 \text{ M}^{-1}\text{s}^{-1}$	Indicates an extremely fast and efficient reaction, ideal for rapid labeling in dynamic biological systems.
Reaction Conditions	Physiological (pH 7.4, 37°C)	Ensures biocompatibility and suitability for live-cell applications without perturbing cellular processes.
Activation Requirement	None (spontaneous)	The reaction proceeds without the need for catalysts (e.g., copper) or external triggers (e.g., UV light), minimizing cytotoxicity.
Stability of TCO	Prone to isomerization to the less reactive cis-isomer, especially in the presence of thiols or copper. Can be stabilized by complexation with Ag(I) or by structural modifications.	The stability of the TCO moiety is a critical consideration for the design of long-term imaging experiments.
Stability of Tetrazines	Varies by substituent; some are susceptible to hydrolysis.	The choice of tetrazine conjugate should be optimized for stability in aqueous buffer.

**Table 2: Recommended Concentration Ranges for Live-Cell Labeling**

Reagent	Concentration Range	Incubation Time	Notes
TCO-labeled Antibody	10 - 100 nM	30 - 60 minutes	Optimal concentration and time should be determined empirically for each antibody and cell type to maximize target binding and minimize non-specific uptake.
Tetrazine-Fluorophore	1 - 5 $\mu$ M	5 - 30 minutes	The rapid kinetics of the ligation allow for short incubation times. Time-lapse imaging can begin almost immediately after addition.
Small Molecule-TCO Conjugate	1 - 10 $\mu$ M	15 - 60 minutes	Dependent on the cell permeability and target-binding affinity of the small molecule.

## Experimental Protocols

### Protocol 1: Conjugation of HyNic-PEG2-TCO to an Aldehyde-Modified Antibody

This protocol describes the initial step of creating the targeting agent by conjugating **HyNic-PEG2-TCO** to an antibody that has been site-specifically modified to contain an aldehyde group.

Materials:

- Aldehyde-modified antibody in PBS, pH 6.0

- **HyNic-PEG2-TCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- **Antibody Preparation:** Prepare the aldehyde-modified antibody at a concentration of 1-5 mg/mL in PBS at pH 6.0. The slightly acidic pH is optimal for the formation of the stable bis-arylhydrazone bond.
- **HyNic-PEG2-TCO Stock Solution:** Immediately before use, dissolve **HyNic-PEG2-TCO** in anhydrous DMSO to a concentration of 10 mM.
- **Labeling Reaction:** Add a 20-50 fold molar excess of the **HyNic-PEG2-TCO** stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent denaturation of the antibody.
- **Incubation:** Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light.
- **Purification:** Remove the unreacted **HyNic-PEG2-TCO** by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
- **Characterization:** Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. Store the TCO-labeled antibody at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: Pre-targeting and Live-Cell Imaging of a Cell Surface Receptor

This protocol outlines the two-step procedure for labeling and visualizing a specific cell surface receptor on live cells.

Materials:

- Cells expressing the target receptor of interest
- TCO-labeled antibody (from Protocol 1)
- Tetrazine-functionalized fluorescent dye (e.g., SiR-Tetrazine, H-Tetrazine-TAMRA)
- Live-cell imaging medium (e.g., phenol red-free DMEM/F12 supplemented with HEPES and FBS)
- Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO<sub>2</sub>)

#### Procedure:

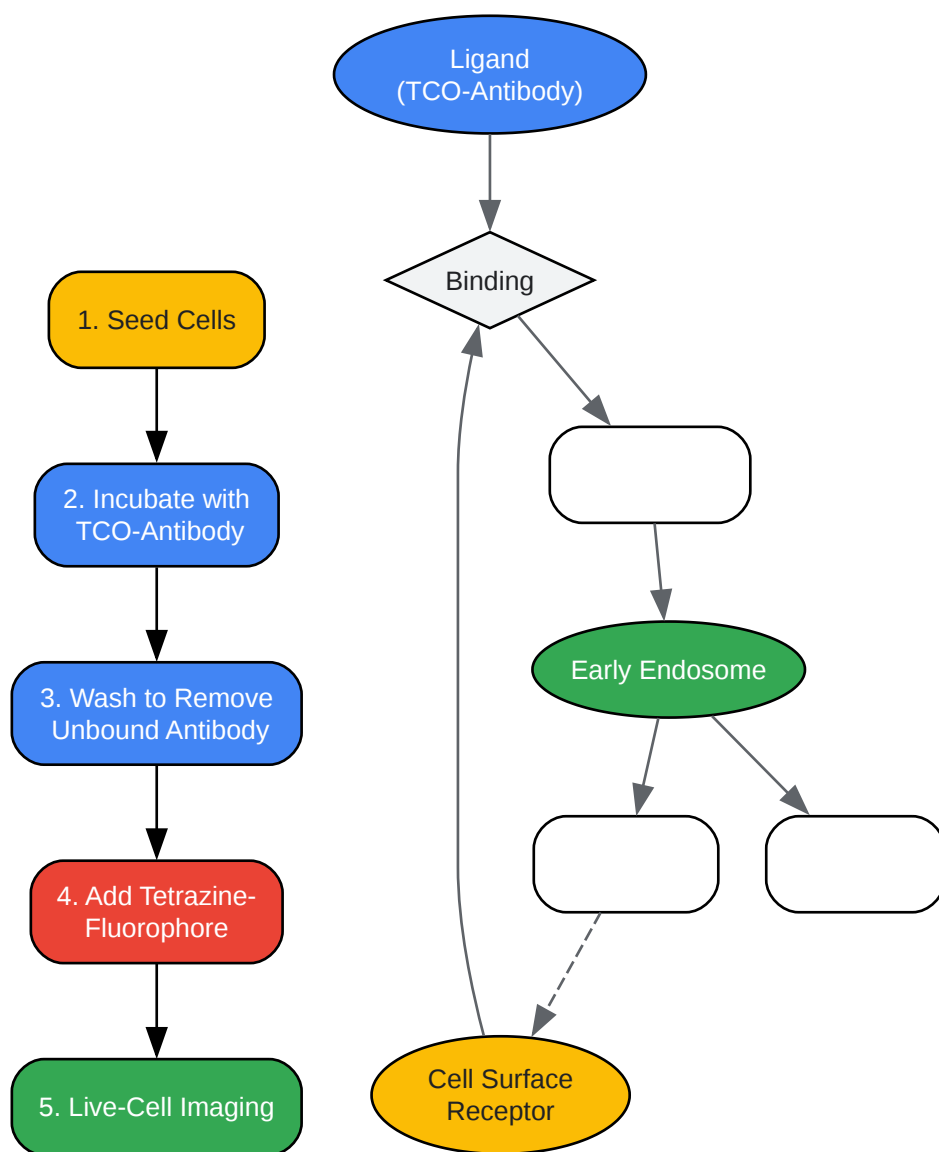
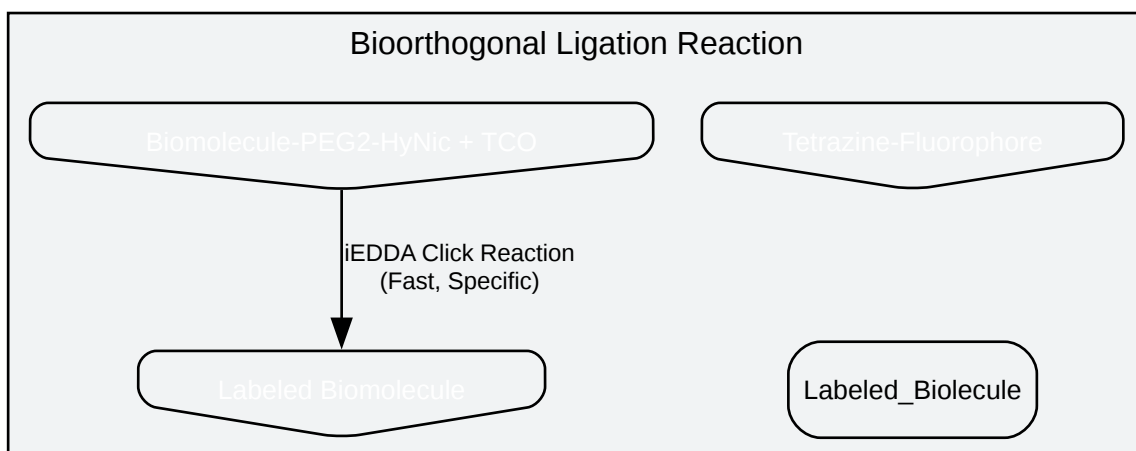
- Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow to 60-80% confluency.
- Pre-targeting with TCO-Antibody:
  - Dilute the TCO-labeled antibody to a final concentration of 10-100 nM in pre-warmed live-cell imaging medium.
  - Remove the culture medium from the cells and add the antibody solution.
  - Incubate for 30-60 minutes at 37°C to allow for antibody binding to the target receptor.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody. This step is crucial for minimizing background fluorescence.
- Ligation and Imaging:
  - Prepare a 1-5 µM solution of the tetrazine-fluorophore in pre-warmed imaging medium.
  - Add the tetrazine-fluorophore solution to the cells.
  - Immediately place the imaging dish on the microscope stage.

- **Image Acquisition:** Begin acquiring images using the appropriate fluorescence channels. The signal from the tetrazine-TCO ligation should appear rapidly. Time-lapse imaging can be performed to monitor the internalization and trafficking of the receptor-antibody complex in real-time.

**Controls:**

- **No TCO Control:** Incubate cells with the tetrazine-fluorophore only to assess non-specific binding of the dye.
- **No Tetrazine Control:** Incubate cells with the TCO-labeled antibody only to determine any background fluorescence from the antibody or cellular autofluorescence in the chosen channel.

## Mandatory Visualizations



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